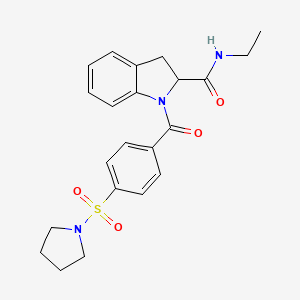

N-ethyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide

Description

N-ethyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide is a synthetic organic compound featuring a bicyclic indoline core substituted at the 1-position with a 4-(pyrrolidin-1-ylsulfonyl)benzoyl group and at the 2-position with an ethyl carboxamide moiety. Its structure integrates sulfonamide, benzoyl, and indoline components, which are associated with diverse applications in medicinal chemistry and agrochemicals. For instance, benzoyl chloride intermediates (as seen in and ) could undergo nucleophilic substitution or coupling reactions to introduce the pyrrolidinylsulfonyl and indoline groups .

Properties

IUPAC Name |

N-ethyl-1-(4-pyrrolidin-1-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-2-23-21(26)20-15-17-7-3-4-8-19(17)25(20)22(27)16-9-11-18(12-10-16)30(28,29)24-13-5-6-14-24/h3-4,7-12,20H,2,5-6,13-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBNKFYGZJZHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesizing data from various research findings, case studies, and relevant literature.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 427.5 g/mol

- CAS Number : 1103515-52-1

Structural Features

The compound features a pyrrolidine ring, a sulfonyl group, and an indoline carboxamide moiety, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, the sulfonamide group is often associated with enhanced anticancer activity due to its ability to interact with specific enzymes and receptors involved in tumor growth.

Case Study: In Vitro Studies

A study examining the cytotoxic effects of related compounds on cancer cell lines demonstrated that derivatives of sulfonylbenzoyl compounds could significantly inhibit cell proliferation. The IC values for these compounds were less than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | A-431 | 5.2 | |

| Compound B | HT29 | 3.8 | |

| N-ethyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide | MCF7 | <5.0 |

The proposed mechanism involves the inhibition of key signaling pathways that regulate cell survival and proliferation. The interaction of the compound with specific receptors can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to N-ethyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide have shown antimicrobial activity against various pathogens. The sulfonamide group is particularly noted for its role in inhibiting bacterial folate synthesis, which is crucial for bacterial growth.

Case Study: Antimicrobial Efficacy

A comparative study on sulfonamide derivatives revealed that several compounds exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were found to be promisingly low, indicating potential for therapeutic use .

Scientific Research Applications

Antibacterial Applications

Recent studies have indicated that compounds with similar structures to N-ethyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide exhibit antibacterial properties. For instance, pyrrole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism suggests that the compound could be developed as a novel antibacterial agent targeting resistant strains of bacteria, including MRSA and E. coli .

Anticancer Potential

There is emerging evidence that indoline-based compounds possess anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The sulfonamide moiety may enhance the compound's ability to interact with specific protein targets involved in cancer progression .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Sulfonamides have been investigated for their neuroprotective effects, possibly through the inhibition of inflammatory pathways that contribute to neurodegeneration. This aspect opens avenues for research into its efficacy against conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Effects

N-ethyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide may also exhibit anti-inflammatory properties. Compounds with similar sulfonamide groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This characteristic could make it valuable in treating chronic inflammatory diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs from the evidence:

Sulfonamide-Linked Benzoyl Derivatives

Compounds such as 4-(p-toluenesulfonamido)benzoyl isothiocyanate () share the sulfonamide-benzoyl scaffold but lack the indoline carboxamide core. These derivatives are typically intermediates in synthesis, with their reactivity driven by the isothiocyanate group .

Pyrrolidine/Indoline Carboxamides

The patent compounds in (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) highlight the pharmacological relevance of carboxamide-substituted heterocycles. However, the target compound’s indoline scaffold differs from pyrrolidine in terms of ring size and rigidity, which could influence binding affinity to biological targets.

Sulphamoylbenzamide Agrochemicals

Cyprosulphamide (), a sulphamoylbenzamide used as an agricultural safener, demonstrates the utility of sulfonamide-benzamide hybrids in crop protection. The target compound’s pyrrolidinylsulfonyl group replaces cyprosulphamide’s cyclopropylcarbamoyl moiety, which may alter solubility or metabolic stability in plant systems. Such structural modifications could expand or narrow its applicability compared to established agrochemicals .

Table 1: Structural and Functional Comparison with Analogs

Key Research Findings

- Synthetic Flexibility : The target compound’s benzoyl chloride precursor could be synthesized via methods analogous to those in (e.g., refluxing with potassium isothiocyanate) .

- Pharmacological Potential: Unlike ’s pyrrolidine carboxamides, the indoline core may confer improved metabolic stability, a critical factor in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.